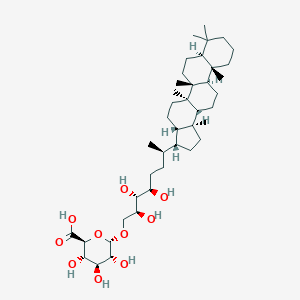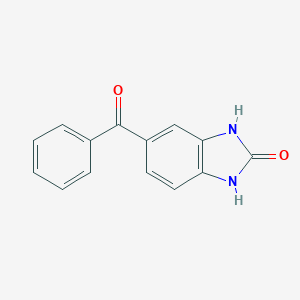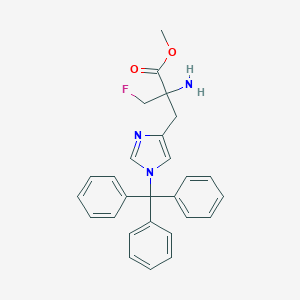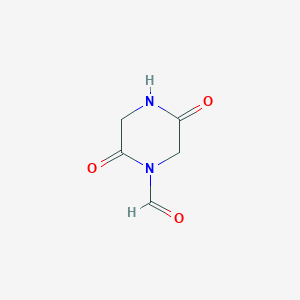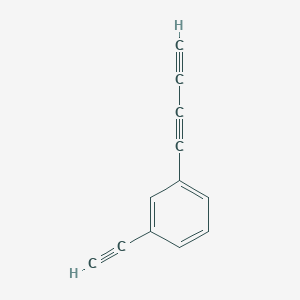
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene, commonly known as BDEB, is a chemical compound with potential applications in various scientific research fields. BDEB has a unique molecular structure that makes it an attractive candidate for studying the mechanisms of various biological and chemical processes.
科学研究应用
BDEB has been extensively used in various scientific research fields, including organic chemistry, materials science, and biology. In organic chemistry, BDEB has been used as a building block for the synthesis of various organic compounds. It has also been used as a fluorescent probe for studying the binding interactions of small molecules with biological macromolecules. In materials science, BDEB has been used as a precursor for the synthesis of various polymers and organic materials.
作用机制
BDEB is known to interact with various biological macromolecules, including proteins and nucleic acids. It has been shown to bind to the active site of enzymes and inhibit their activity. BDEB has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
生化和生理效应
BDEB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. BDEB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BDEB has been shown to have anti-inflammatory properties, making it a potential candidate for treating various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using BDEB in lab experiments is its unique molecular structure, which makes it an attractive candidate for studying various biological and chemical processes. Additionally, BDEB is relatively easy to synthesize and is readily available. However, one of the major limitations of using BDEB in lab experiments is its potential toxicity. BDEB has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.
未来方向
There are several potential future directions for research involving BDEB. One potential area of research is the development of BDEB-based fluorescent probes for studying the binding interactions of small molecules with biological macromolecules. Another potential area of research is the development of BDEB-based materials for use in various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.
In conclusion, BDEB is a unique chemical compound with potential applications in various scientific research fields. Its unique molecular structure makes it an attractive candidate for studying various biological and chemical processes. Further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.
合成方法
BDEB can be synthesized through a multi-step process involving the coupling of two different alkynes and an aryl halide. One of the most commonly used methods for synthesizing BDEB involves the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkynyl metal reagent in the presence of a palladium catalyst. This method is known for its high yield and excellent selectivity.
属性
CAS 编号 |
154746-20-0 |
|---|---|
产品名称 |
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene |
分子式 |
C12H6 |
分子量 |
150.18 g/mol |
IUPAC 名称 |
1-buta-1,3-diynyl-3-ethynylbenzene |
InChI |
InChI=1S/C12H6/c1-3-5-7-12-9-6-8-11(4-2)10-12/h1-2,6,8-10H |
InChI 键 |
OZQLQZISTMXHDY-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CC=CC(=C1)C#C |
规范 SMILES |
C#CC#CC1=CC=CC(=C1)C#C |
同义词 |
Benzene, 1-(1,3-butadiynyl)-3-ethynyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



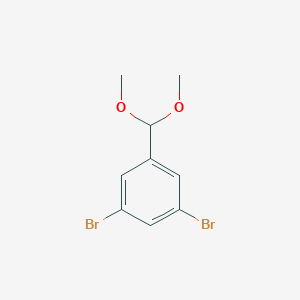
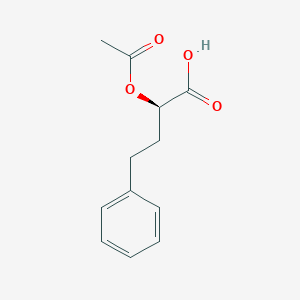
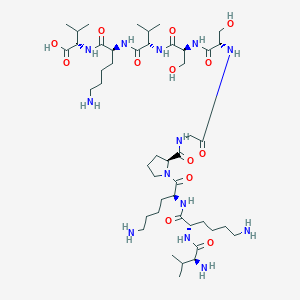

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
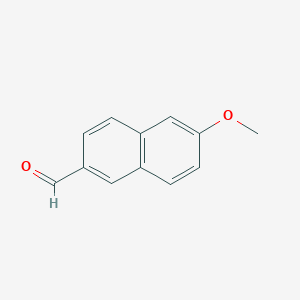
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
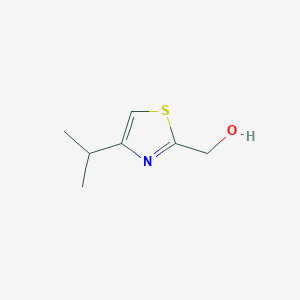
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
